An In-depth Technical Guide to the Fundamental Properties of 2-Cyclohexylethanol
An In-depth Technical Guide to the Fundamental Properties of 2-Cyclohexylethanol
Abstract: This technical guide provides a comprehensive overview of the fundamental properties of 2-Cyclohexylethanol (CAS No. 4442-79-9), a versatile organic compound with applications in various industrial and research settings. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical and physical characteristics, spectroscopic data, experimental protocols for its synthesis and analysis, and safety and handling guidelines. All quantitative data is presented in structured tables for clarity and ease of comparison. Additionally, key experimental workflows are visualized using Graphviz diagrams to facilitate understanding.
Chemical and Physical Properties
2-Cyclohexylethanol, with the molecular formula C8H16O, is a colorless liquid characterized by a cyclohexyl group attached to an ethanol moiety.[1] It possesses a mild, sweet, and somewhat floral odor, which has led to its use as a fragrance ingredient.[1][2] The compound is slightly soluble in water but soluble in polar organic solvents.[1][3] Its stability under normal temperatures and pressures makes it a reliable component in various formulations.[1]
Table 1: Physical and Chemical Properties of 2-Cyclohexylethanol
| Property | Value | Source(s) |
| Molecular Formula | C8H16O | [1][4] |
| Molecular Weight | 128.21 g/mol | [2][4][5] |
| CAS Number | 4442-79-9 | [1][2][4] |
| Appearance | Colorless liquid | [1][2][4] |
| Odor | Mild, sweet, floral, waxy | [1][2] |
| Melting Point | -20 °C | [2][3] |
| Boiling Point | 206-207 °C at 745 mmHg | |
| Density | 0.919 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.465 | |
| Flash Point | 86 °C (188 °F) - closed cup | |
| Water Solubility | Insoluble | [2][6] |
| Vapor Pressure | 0.2 hPa at 25 °C | [2] |
| pKa | 15.19 ± 0.10 (Predicted) | [1][2] |
| LogP | 2.301 (Estimated) | [2] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 2-Cyclohexylethanol. The following table summarizes key spectroscopic data available for this compound.
Table 2: Spectroscopic Data for 2-Cyclohexylethanol
| Spectrum Type | Key Features/Notes | Source(s) |
| ¹H NMR | Spectra available at 90 MHz and 400 MHz in CDCl₃. | [1] |
| ¹³C NMR | Spectrum available in CDCl₃. | [1] |
| Mass Spectrometry (MS) | Electron Ionization (EI) mass spectra are available. The top peak (m/z) is 81, and the second highest is 67. | [4][7] |
| Infrared (IR) Spectroscopy | Spectrum of the liquid film is available. | [1][4] |
| Raman Spectroscopy | Data is available. | [4] |
| Kovats Retention Index | Standard non-polar: 1098; Standard polar: 1668. | [4] |
Experimental Protocols
Several methods for the synthesis of 2-Cyclohexylethanol have been reported.
Method 1: Catalytic Hydrogenation of 2-Phenylethanol
A common and industrially viable method is the catalytic hydrogenation of 2-phenylethanol.[2][8] This process involves the reduction of the aromatic ring of 2-phenylethanol to a cyclohexane ring.
-
Reactants: 2-Phenylethanol, Hydrogen gas.
-
Catalyst: Ruthenium-carrying alumina catalyst, which may be pre-treated with hydrogen gas to enhance activity.[8] Another documented catalyst is [RuCl₂((E)-N-(2-(diphenylphosphino)benzyl)-1-(6-((diphenylphosphino)methyl)pyridin-2-yl)methanimine)] with sodium ethanolate as a co-catalyst.[9]
-
General Procedure:
-
The ester, ruthenium catalyst, and co-catalyst are loaded into an autoclave.[9]
-
The sealed autoclave is purged with nitrogen and then with hydrogen.[9]
-
The autoclave is pressurized with hydrogen to the desired pressure (e.g., 37503.8 Torr).[9]
-
The reaction mixture is heated to the required temperature (e.g., 80 °C) and maintained under hydrogen pressure.[9]
-
Reaction completion is monitored by Gas Chromatography (GC).[9]
-
After the reaction is complete, the autoclave is cooled, depressurized, and purged with nitrogen.[9]
-
The crude product is purified by flash distillation to yield 2-Cyclohexylethanol.[9]
-
Method 2: Grignard Reaction
2-Cyclohexylethanol can also be synthesized by reacting a suitable Grignard reagent with formaldehyde.[10] This method involves the formation of a new carbon-carbon bond.
-
Reactants: Cyclohexylmagnesium halide (Grignard reagent) and formaldehyde.
-
General Procedure: The Grignard reagent, prepared from a cyclohexyl halide and magnesium, is reacted with formaldehyde. This is followed by an acidic workup to yield the primary alcohol, 2-Cyclohexylethanol.
Gas chromatography is a standard technique for analyzing the purity of 2-Cyclohexylethanol and for monitoring reaction progress.[9][11]
-
Apparatus: A gas chromatograph equipped with a flame ionization detector (FID) is typically used.[11]
-
Column: A fused silica capillary column, such as a cross-linked methyl silicone column (e.g., 60 m x 0.50 µm film thickness x 0.32 mm ID), is recommended for resolving impurities.[11]
-
Carrier Gas: Helium is a common carrier gas.[11]
-
Procedure:
-
The GC instrument is set up with the appropriate column and operating conditions (e.g., temperature program, injection volume).
-
A sample of 2-Cyclohexylethanol is injected into the GC.
-
The components are separated based on their boiling points and interaction with the stationary phase.
-
The FID detects the eluted components, and an integrator or data handling system records the peak areas.
-
Purity is determined by comparing the peak area of 2-Cyclohexylethanol to the total area of all peaks. For quantitative analysis, an internal standard method can be employed.[11]
-
Applications
2-Cyclohexylethanol is utilized in several industrial applications:
-
Solvent: It serves as a solvent in various chemical reactions and formulations due to its ability to dissolve a range of substances.[1]
-
Fragrance Ingredient: Its pleasant odor makes it a valuable component in perfumes, lotions, and creams.[1]
-
Chemical Intermediate: It is used in the production of pharmaceuticals, pesticides, and other organic compounds.[1] Its derivatives are being explored in drug synthesis due to the lipid-soluble cyclohexyl ring, which may aid in penetrating biological membranes.[3]
-
Inks and Coatings: It can be used as a solvent or additive in the ink and coatings industry to improve the properties of the final product.[3]
Safety and Handling
2-Cyclohexylethanol is classified as harmful if swallowed or in contact with skin.[1][4] It is also an irritant.[12][13]
-
GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin).[1][4]
-
Precautionary Statements:
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302 + P352 + P312: IF ON SKIN: Wash with plenty of soap and water. Call a POISON CENTER or doctor/physician if you feel unwell.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances in a tightly closed container.[1][13]
-
Incompatible Materials: Strong oxidizing agents, acid chlorides, and acid anhydrides.[13]
-
Decomposition: When heated to decomposition, it may emit acrid smoke and irritating fumes, including carbon monoxide and carbon dioxide.[1][13]
It is imperative to consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this chemical.
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